![molecular formula C14H8O3 B2686343 1-Oxobenzo[f]chromene-2-carbaldehyde CAS No. 23469-50-3](/img/structure/B2686343.png)

1-Oxobenzo[f]chromene-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

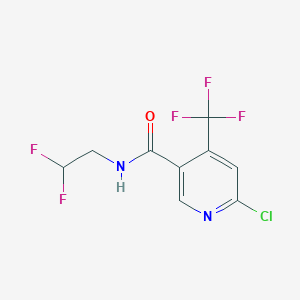

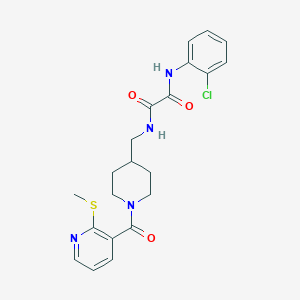

1-Oxobenzo[f]chromene-2-carbaldehyde is a chemical compound with the molecular formula C14H8O3 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

A method for the preparation of polycondensed chromeno[2,3-b]chromenes was developed based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols . In the case of resorcinol, the bisannulation product formed with the participation of both hydroxy groups was isolated .Molecular Structure Analysis

The molecular structure of 1-Oxobenzo[f]chromene-2-carbaldehyde is represented by the formula C14H8O3 . The molecular weight of this compound is 224.215.Chemical Reactions Analysis

1-Oxobenzo[f]chromene-2-carbaldehyde is involved in the synthesis of 7aH,15H-benzo[f]benzo[5,6]chromeno[2,3-b]chromenes . This synthesis is based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols .Applications De Recherche Scientifique

Synthesis of Polycondensed Chromenes

Scientific Field

Organic Chemistry / Medicinal Chemistry

Application Summary

The compound is utilized in the synthesis of polycondensed chromenes, which are complex organic structures found in many compounds of plant origin. These structures have been associated with a variety of biological activities, including antitumor and anti-inflammatory effects.

Methods of Application

A method known as Oxa-[3+3] annulation involves the reaction between 1-oxo-1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols. This process is carried out by heating an equimolar mixture of the starting compounds in acetic acid under reflux for 8 hours in the presence of ammonium acetate .

Results Summary

The outcome of this method is the formation of polycondensed chromeno[2,3-b]chromenes. The reaction has been shown to yield various derivatives, depending on the starting materials used, which can potentially possess significant biological activity .

Development of Antitumor Agents

Scientific Field

Pharmacology / Oncology

Application Summary

1-oxo-1H-benzo[f]chromene-2-carbaldehyde serves as a precursor in the development of antitumor agents. Its derivatives are being explored for their potential to inhibit the growth of cancer cells.

Methods of Application

The compound is used to synthesize chromene derivatives that are tested against various cancer cell lines. The synthesis involves complex organic reactions, including cycloadditions and annulations, to produce the desired chromene-based structures .

Results Summary

Some derivatives have shown promising results in inhibiting tumor growth, although the specific data and statistical analyses are not detailed in the available summary .

Anti-Inflammatory Applications

Scientific Field

Biochemistry / Immunology

Application Summary

Derivatives of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde are investigated for their anti-inflammatory properties. These compounds could potentially be used to treat inflammatory diseases.

Methods of Application

The anti-inflammatory activity is assessed through biochemical assays that measure the inhibition of inflammatory markers in cell cultures or animal models. The derivatives are synthesized using the compound as a starting material .

Results Summary

The synthesized derivatives have demonstrated the ability to reduce inflammatory markers, suggesting potential therapeutic applications. Quantitative data on the extent of inhibition would be required for a more detailed analysis .

Neuroprotective Effects

Scientific Field

Neurology / Neuroscience

Application Summary

Research into the neuroprotective effects of chromene derivatives includes those synthesized from 1-oxo-1H-benzo[f]chromene-2-carbaldehyde. These compounds could help in treating neurodegenerative diseases.

Methods of Application

Neuroprotective assays involve the treatment of neuronal cells with chromene derivatives and assessing their ability to protect cells from induced damage. The synthesis of these derivatives is based on the compound’s reactivity in organic synthesis .

Results Summary

Antiplasmodic Activity

Scientific Field

Parasitology / Tropical Medicine

Application Summary

Chromene derivatives from 1-oxo-1H-benzo[f]chromene-2-carbaldehyde are studied for their antiplasmodic activity, which could lead to new treatments for malaria.

Methods of Application

The antiplasmodic activity is evaluated using in vitro assays with Plasmodium parasites. The derivatives are synthesized and tested for their ability to inhibit the growth of the parasite .

Results Summary

Some derivatives have exhibited inhibitory effects on Plasmodium growth, suggesting potential as antimalarial agents. Further studies, including quantitative analyses, are needed to validate these findings .

Antioxidant Properties

Scientific Field

Food Science / Nutraceuticals

Application Summary

The antioxidant properties of chromene derivatives, including those derived from 1-oxo-1H-benzo[f]chromene-2-carbaldehyde, are of interest for their potential use in food preservation and as dietary supplements.

Methods of Application

Antioxidant assays, such as DPPH and ABTS radical scavenging activities, are used to evaluate the efficacy of the derivatives. The synthesis of these compounds involves the initial compound as a key intermediate .

Results Summary

Derivatives have shown varying degrees of antioxidant activity, with some showing high efficacy in scavenging free radicals. Quantitative data on radical scavenging percentages would provide a clearer picture of their potential use .

Inhibitors of Phosphodiesterase I

Scientific Field

Biochemistry / Pharmacology

Application Summary

This compound is used in the synthesis of inhibitors for phosphodiesterase I, an enzyme that plays a role in various biological processes, including signal transduction.

Methods of Application

The synthesis involves the reaction of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde with specific reagents that target the active site of phosphodiesterase I. The reaction conditions are optimized to enhance the yield and selectivity of the inhibitors .

Antibacterial Agents Against Vancomycin-Resistant Enterococci

Scientific Field

Microbiology / Infectious Diseases

Application Summary

Derivatives of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde are being explored as potential antibacterial agents against vancomycin-resistant enterococci (VRE), a significant concern in hospital-acquired infections.

Methods of Application

The antibacterial activity is assessed using in vitro assays against VRE strains. The derivatives are synthesized through various organic reactions, starting from the compound, to obtain structures with potential antibacterial properties .

Results Summary

Some synthesized derivatives have demonstrated the ability to inhibit the growth of VRE in laboratory tests. The extent of bacterial growth inhibition and MIC (minimum inhibitory concentration) values would provide more insight into their effectiveness .

α-Glucosidase Inhibitors

Scientific Field

Endocrinology / Diabetes Research

Application Summary

The compound is a precursor in the synthesis of α-glucosidase inhibitors, which are important in the management of diabetes by controlling blood sugar levels.

Methods of Application

The synthesis of α-glucosidase inhibitors involves the reaction of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde with other compounds that can interact with the α-glucosidase enzyme. The reaction parameters are tailored to produce potent inhibitors .

Results Summary

The resulting inhibitors have shown potential in reducing α-glucosidase activity, which could help regulate glucose absorption and manage diabetes. Detailed efficacy data and dose-response curves are part of the comprehensive results .

Natural Antioxidant Synthesis

Scientific Field

Nutraceuticals / Food Chemistry

Application Summary

Natural antioxidants synthesized from this compound are of interest for their potential health benefits and applications in food preservation.

Methods of Application

The antioxidant capacity of the synthesized compounds is evaluated using assays that measure their ability to quench free radicals. The synthesis process starts with 1-oxo-1H-benzo[f]chromene-2-carbaldehyde and involves steps to introduce antioxidant functional groups .

Results Summary

The synthesized compounds have been found to possess antioxidant activity, with some showing significant potential in scavenging free radicals. The effectiveness is quantified using standard antioxidant assays .

Propriétés

IUPAC Name |

1-oxobenzo[f]chromene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-7-10-8-17-12-6-5-9-3-1-2-4-11(9)13(12)14(10)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJJMWXNFHILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CO3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-1H-benzo[f]chromene-2-carbaldehyde | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)

![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2686279.png)

![ethyl 4-[5-[(E)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2686281.png)

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)